
4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their aromatic ring structure containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group and three phenyl groups attached to the triazine ring, making it a unique and versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with formaldehyde and acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired triazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted triazines, triazine oxides, and reduced triazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-1,3,5-triazine: Lacks the methyl group but shares the phenyl substitutions.
4-Benzyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine: Contains a benzyl group instead of a methyl group.
2,4,6-Trichloro-1,3,5-triazine: Substituted with chlorine atoms instead of phenyl groups.
Uniqueness: 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
71722-02-6 |
|---|---|
Molekularformel |
C22H19N3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-methyl-2,4,6-triphenyl-1H-1,3,5-triazine |
InChI |
InChI=1S/C22H19N3/c1-22(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)23-21(25-22)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,25) |
InChI-Schlüssel |
WGHPGGAKPIGTEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
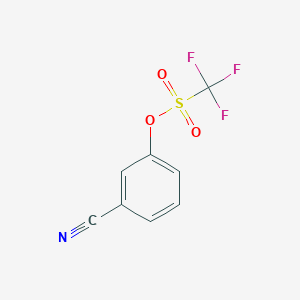
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
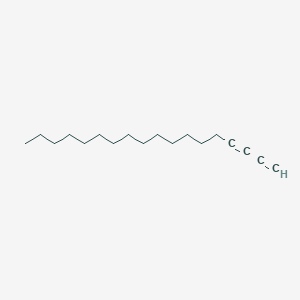
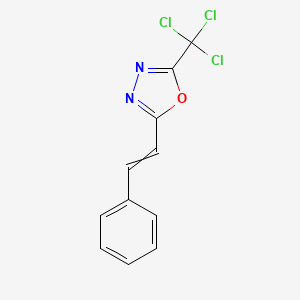

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)

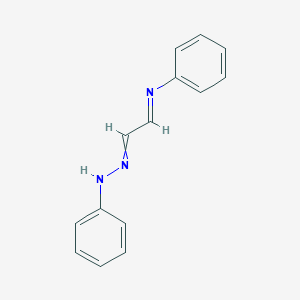
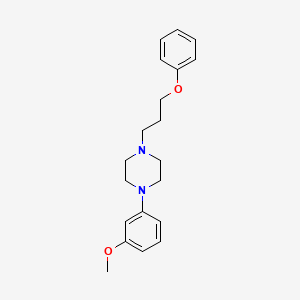
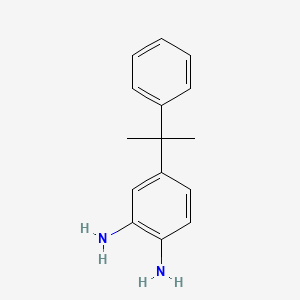

![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
